Cas no 16861-22-6 (2,3-Dichloro-4-hydroxybenzaldehyde)

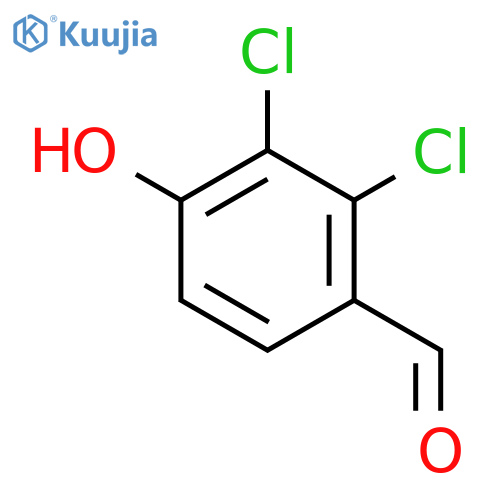

16861-22-6 structure

商品名:2,3-Dichloro-4-hydroxybenzaldehyde

2,3-Dichloro-4-hydroxybenzaldehyde 化学的及び物理的性質

名前と識別子

-

- 2,3-Dichloro-4-hydroxybenzaldehyde

- 2,3-Dichlor-4-hydroxybenzaldehyd

- 2,3-Dichloro-4-formylphenol

- 2,3-dichloro-4hydroxybenzaldehyde

- 4-hydroxy-2,3-dichlorobenzaldehyde

- dichloro-2,3 hydroxy-4 benzaldehyde

- Benzaldehyde,2,3-dichloro-4-hydroxy-

- 2,3-Dichloro-4-hydroxybenzaldehyde97%

- 2,3-Dichloro-4-hydroxybenzaldehyde 97%

- PS-5683

- EN300-1242083

- 2,3-bis(chloranyl)-4-oxidanyl-benzaldehyde

- CS-0199976

- Benzaldehyde, 2,3-dichloro-4-hydroxy-

- SCHEMBL219677

- AKOS006220921

- 16861-22-6

- MFCD07775189

- FT-0600727

- DTXSID50336008

- AR2768

- A810991

- 2,3-Dichloro-4-hydroxy-benzaldehyde

- Benzaldehyde, 2,3-dichloro-4-hydroxy

-

- MDL: MFCD07775189

- インチ: InChI=1S/C7H4Cl2O2/c8-6-4(3-10)1-2-5(11)7(6)9/h1-3,11H

- InChIKey: GEORDJYJYUGGSO-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C(=C1C=O)Cl)Cl)O

計算された属性

- せいみつぶんしりょう: 189.95900

- どういたいしつりょう: 189.9588348g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 151

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

- PSA: 37.30000

- LogP: 2.51150

2,3-Dichloro-4-hydroxybenzaldehyde セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302;H315;H319

- 警告文: P305+P351+P338

-

危険物標識:

- ちょぞうじょうけん:2-8 °C

2,3-Dichloro-4-hydroxybenzaldehyde 税関データ

- 税関コード:2913000090

- 税関データ:

中国税関コード:

2913000090概要:

29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%

2,3-Dichloro-4-hydroxybenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | PS-5683-10MG |

2,3-Dichloro-4-hydroxybenzaldehyde |

16861-22-6 | >97% | 10mg |

£63.00 | 2025-02-09 | |

| AstaTech | AR2768-0.25/G |

2,3-DICHLORO-4-HYDROXYBENZALDEHYDE |

16861-22-6 | 95% | 0.25g |

$160 | 2023-09-16 | |

| Apollo Scientific | OR6167-1g |

2,3-Dichloro-4-hydroxybenzaldehyde |

16861-22-6 | 97% | 1g |

£148.00 | 2023-04-21 | |

| abcr | AB247110-5 g |

2,3-Dichloro-4-hydroxybenzaldehyde, 97%; . |

16861-22-6 | 97% | 5g |

€1429.50 | 2023-04-27 | |

| eNovation Chemicals LLC | D519366-2.5g |

2,3-Dichloro-4-hydroxybenzaldehyde |

16861-22-6 | 97% | 2.5g |

$1910 | 2024-05-24 | |

| Key Organics Ltd | PS-5683-1MG |

2,3-Dichloro-4-hydroxybenzaldehyde |

16861-22-6 | >97% | 1mg |

£37.00 | 2025-02-09 | |

| Fluorochem | 065156-10g |

2,3-Dichloro-4-hydroxybenzaldehyde |

16861-22-6 | 97% | 10g |

£938.00 | 2022-03-01 | |

| Key Organics Ltd | PS-5683-20MG |

2,3-Dichloro-4-hydroxybenzaldehyde |

16861-22-6 | >97% | 20mg |

£76.00 | 2023-04-18 | |

| Enamine | EN300-1242083-2500mg |

2,3-dichloro-4-hydroxybenzaldehyde |

16861-22-6 | 2500mg |

$277.0 | 2023-10-02 | ||

| Key Organics Ltd | PS-5683-5MG |

2,3-Dichloro-4-hydroxybenzaldehyde |

16861-22-6 | >97% | 5mg |

£46.00 | 2025-02-09 |

2,3-Dichloro-4-hydroxybenzaldehyde 関連文献

-

Ana González Moreno,Pilar Prieto,M. Carmen Ruiz Delgado,Eva Domínguez,Antonio Heredia Phys. Chem. Chem. Phys., 2021,23, 18068-18077

-

2. Water

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

16861-22-6 (2,3-Dichloro-4-hydroxybenzaldehyde) 関連製品

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

推奨される供給者

Amadis Chemical Company Limited

(CAS:16861-22-6)2,3-Dichloro-4-hydroxybenzaldehyde

清らかである:99%

はかる:5g

価格 ($):369.0